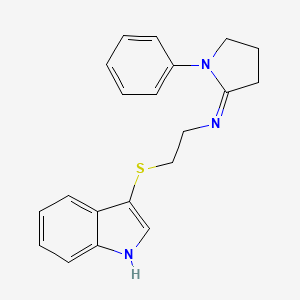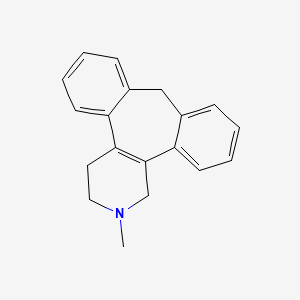
Setiptiline
概要
説明
セチプチリンは、1989年に日本において、持田製薬によってうつ病の治療薬として発売されました 。セチプチリンは、その独特の構造と薬理学的性質で知られており、精神薬理学の分野において貴重な化合物となっています。
2. 製法
合成経路と反応条件: セチプチリンの合成は、市販の出発物質から始まるいくつかの工程を伴います。 反応条件は、一般的に環化反応とメチル化反応を促進するために、強塩基と高温の使用を伴います .
工業生産方法: セチプチリンの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、一貫した品質と収量を確保するために、連続フロー反応器と自動化システムの使用が含まれます。 プロセスには、最終製品を純粋な形態で得るための再結晶やクロマトグラフィーなどの精製工程も含まれます .
作用機序
セチプチリンは、α2アドレナリン受容体とセロトニン受容体のアンタゴニストとして作用します。α2受容体の拮抗作用により、アドレナリン神経伝達のシナプス前抑制が緩和され、シナプスへのノルアドレナリンの放出がより大きく、より持続的に維持されます。 セロトニン受容体の拮抗作用により、受容体がアップレギュレートされ、最終的にセロトニン作動性シグナル伝達が促進される可能性があります 。 セチプチリンの抗うつ効果の背後にある実際の生理学的メカニズムは完全に解明されていませんが、上記の可能性は、考えられる説明として存在します .
生化学分析
Biochemical Properties
Setiptiline acts as a norepinephrine reuptake inhibitor and an antagonist at the α2 adrenergic receptor and serotonin receptors . It also functions as an H1 receptor inverse agonist/antihistamine . These interactions play a crucial role in its antidepressant effects. The inhibition of norepinephrine reuptake increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. The antagonism of α2 adrenergic receptors relieves presynaptic inhibition, allowing for greater release of norepinephrine . Additionally, the antagonism of serotonin receptors may lead to an upregulation of these receptors, increasing serotonergic signaling .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting norepinephrine reuptake and antagonizing α2 adrenergic and serotonin receptors, this compound enhances adrenergic and serotonergic signaling . This can lead to changes in gene expression and alterations in cellular metabolism. The increased adrenergic signaling can enhance cellular energy metabolism, while the increased serotonergic signaling can affect mood regulation and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the norepinephrine transporter, preventing the reuptake of norepinephrine into presynaptic neurons . This increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. This compound also antagonizes α2 adrenergic receptors, relieving presynaptic inhibition and allowing for greater release of norepinephrine . Additionally, it antagonizes serotonin receptors, which may lead to an upregulation of these receptors and increased serotonergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively enhance adrenergic and serotonergic signaling without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including alterations in cardiovascular function and behavior . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions can affect the levels of metabolites and influence the overall metabolic flux. The interactions of this compound with enzymes such as cytochrome P450 can impact its metabolism and efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localizations can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of setiptiline involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and methylation reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process also includes purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
化学反応の分析
反応の種類: セチプチリンは、以下を含むさまざまな化学反応を起こします。
酸化: セチプチリンは、対応するN-オキシド誘導体に変換するために酸化できます。
還元: この化合物は、ジヒドロ誘導体に変換するために還元できます。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸などの一般的な酸化剤が使用されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、N-オキシド誘導体、ジヒドロ誘導体、およびセチプチリンのさまざまな置換アナログが含まれます .
科学的研究の応用
セチプチリンは、以下を含む幅広い科学研究における応用があります。
化学: テトラサイクリック系抗うつ剤の反応性を研究するためのモデル化合物として使用されます。
生物学: 神経伝達物質系および受容体結合に対するその影響について研究されています。
医学: 主にうつ病やその他の気分障害の治療に使用されます。
類似化合物との比較
セチプチリンは、ミアンセリンやミルタザピンなどの他のテトラサイクリック系抗うつ剤と構造的および薬理学的に類似しています。 セチプチリンは、その特異的な結合プロファイルと、ノルアドレナリン作用とセロトニン作用の組み合わせで独自の特徴を持っています .
類似化合物:
ミアンセリン: 似た構造を持つ別のテトラサイクリック系抗うつ剤ですが、受容体結合プロファイルが異なります。
セチプチリンの薬理学的性質の独自の組み合わせにより、臨床的および研究的応用の両方において貴重な化合物となっています。
特性
IUPAC Name |
4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPIXRLYKVFFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205886 | |
| Record name | Setiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Setiptiline is an antagonist at the α2 adrenergic receptor and at serotonin receptors. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signalling. The actual physiological mechanisms behind the antidepressant effect of setiptiline is unknown but the listed possibilities exist as likely explanations. | |
| Record name | Setiptiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
57262-94-9 | |
| Record name | Setiptiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57262-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setiptiline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057262949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setiptiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Setiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SETIPTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L38105Z6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


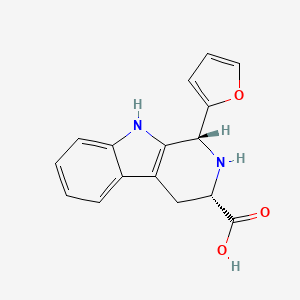
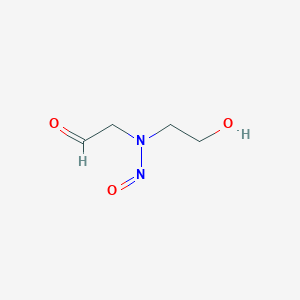
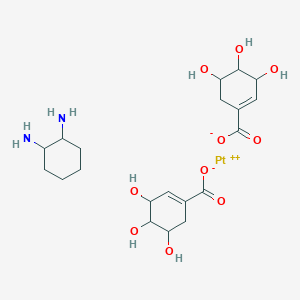
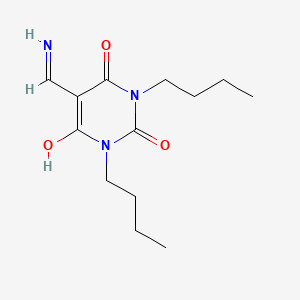
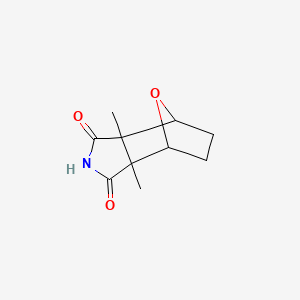
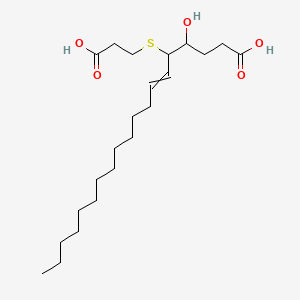

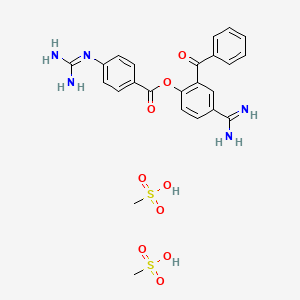
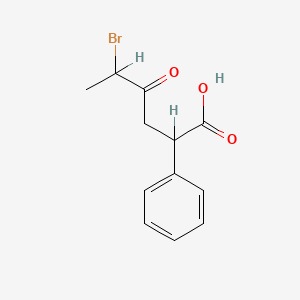
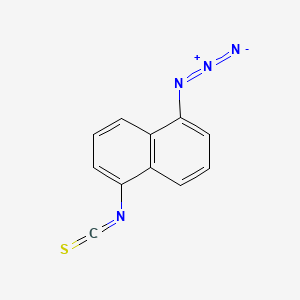
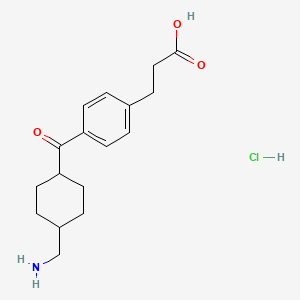
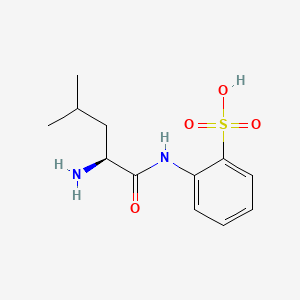
![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)
